2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole
Overview
Description
“2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a selective dopamine D4 receptor antagonist , and it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It has also been found to induce BDNF-like neurite growth and neuroprotection in cultured neurons .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction can be used to incorporate a piperazine ring, a common structural motif found in agrochemicals and pharmaceuticals, into biologically active compounds . The synthesis of a similar compound, “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments . The piperazine ring, which is a component of the molecule, is known to have a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using techniques such as HRMS, IR, 1H, and 13C NMR .Scientific Research Applications
Antiparasitic and Antihelminthic Activity
- Piperazine derivatives of benzimidazole, including similar compounds to 2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole, have shown significant antihelminthic activity. Some derivatives exhibited higher activity against Trichinella spiralis in vitro compared to albendazole, a standard antiparasitic drug (Mavrova et al., 2006).
Antibacterial and Antifungal Properties
- A study on novel benzimidazole derivatives, which share a core structure with the compound , revealed potent antibacterial and antifungal activities against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal strains like Candida albicans (Vasić et al., 2014).
- Another research on benzimidazole and piperazine derivatives demonstrated antifungal potential, highlighting the importance of these compounds in addressing drug-resistant pathogens (Gadhave et al., 2012).
Anticancer Activities
- Benzimidazole derivatives have exhibited anticancer activities, particularly against lung adenocarcinoma and glioma cell lines. Certain derivatives induced
Corrosion Inhibition
- Synthesized benzimidazole derivatives, including those with piperazine moieties, have been studied for their role in corrosion inhibition. These compounds showed significant inhibition of corrosion in N80 steel in hydrochloric acid, indicating their potential in materials science and engineering applications (Yadav et al., 2016).
Molecular Binding and DNA Interaction
- Compounds like 2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole are known to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is significant for fluorescent DNA staining and investigation of the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMCVDGOIRQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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